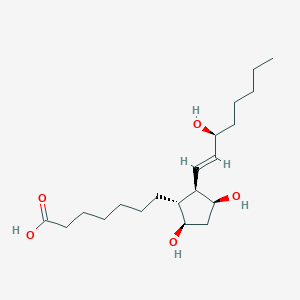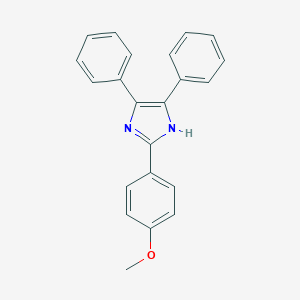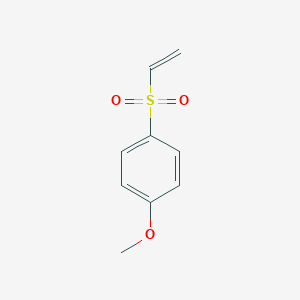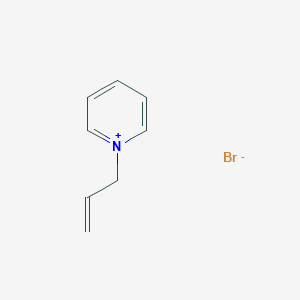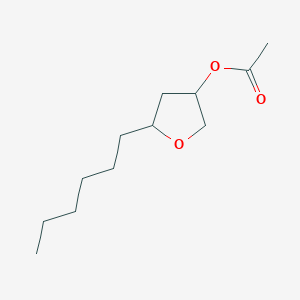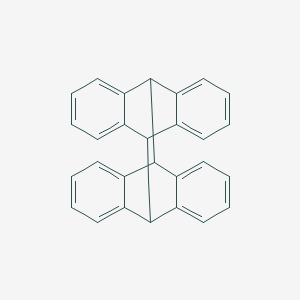
Anthracene photodimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene photodimer is a type of organic compound that is formed when anthracene is exposed to ultraviolet light. This compound has been extensively studied due to its unique properties and potential applications in various fields such as materials science, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of anthracene photodimer involves the absorption of ultraviolet light by the anthracene molecules, which leads to the formation of an excited state. This excited state can undergo a photochemical reaction with another anthracene molecule, leading to the formation of a dimeric product. The dimeric product can then undergo further reactions such as oxidation or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects:
Anthracene photodimer has been shown to have various biochemical and physiological effects. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In physiology, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using anthracene photodimer in lab experiments is its ease of synthesis and purification. Anthracene photodimer can be synthesized in high yield and purity using standard laboratory equipment and techniques. Another advantage is its versatility, as it can be used in a wide range of applications such as materials science, biochemistry, and medicinal chemistry. One of the limitations of using anthracene photodimer in lab experiments is its sensitivity to oxygen and other reactive species, which can lead to unwanted side reactions and product degradation.
Future Directions
There are several future directions for the study of anthracene photodimer. One direction is the development of new synthetic methods for the preparation of anthracene photodimer and its derivatives. Another direction is the investigation of the structure and function of anthracene photodimer in various biological systems, such as cells and tissues. A third direction is the development of new applications for anthracene photodimer in areas such as materials science, biochemistry, and medicinal chemistry. Overall, the study of anthracene photodimer has the potential to lead to new discoveries and applications in various fields of science and technology.
Synthesis Methods
Anthracene photodimer can be synthesized by exposing anthracene to ultraviolet light in the presence of a suitable solvent such as benzene or toluene. The reaction proceeds via a photochemical dimerization process, where two anthracene molecules react to form a dimeric product. The yield of the reaction can be improved by optimizing the reaction conditions such as the concentration of the reactants, the wavelength of the light, and the temperature.
Scientific Research Applications
Anthracene photodimer has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and medicinal chemistry. In materials science, anthracene photodimer has been used as a building block for the synthesis of novel materials such as polymers, dendrimers, and supramolecular assemblies. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In medicinal chemistry, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
properties
CAS RN |
1627-06-1 |
|---|---|
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H |
InChI Key |
JUTIJVADGQDBGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
Canonical SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
Other CAS RN |
1627-06-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



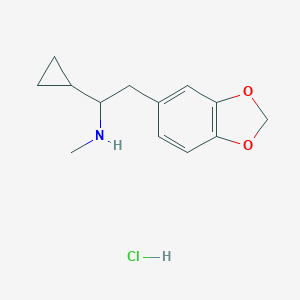

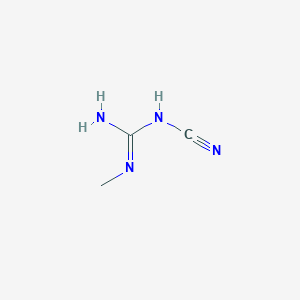
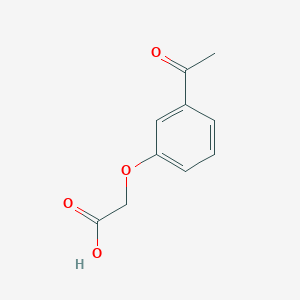


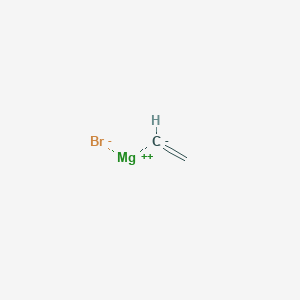
![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
